molecular formula C7H18Cl2N2O B051703 N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride CAS No. 122894-40-0

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

Cat. No. B051703
M. Wt: 217.13 g/mol
InChI Key: FJXLKNKRYBJJNN-UHFFFAOYSA-N
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Patent
US04889857

Procedure details

A mixture of 22.5 g of 4-benzyl-2-chloromethylmorpholine, 200 ml of ethanol and 200 ml of an aqueouos 26,7% dimethylamine solution is heated at 150° C. for 5 hours in an autoclave. After completion of the reaction, the solvent is distilled off under reduced pressure. After adding water, the residue is extracted with toluene three times. The extract is washed with water and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure and the residue is treated with 37% hydrochloric acid-ethanol to give 2-(N,N-dimethylaminomethyl)-4-benzylmorpholine dihydrochloride as white crystals. A mixture of 22.9 g of the hydrochloride compound, 200 ml of ethanol and 100 ml of water is subjected to catalytic reduction with 2.3 g of 10% palladium-carbon at ordinary temperature and atmospheric pressure. After absorbing a theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol to give 2-(N,N-dimethylaminomethyl)morpholine dihydrochloride as white crystals, melting at 270°-271° C.
Name
hydrochloride
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][N:4]([CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9](CC2C=CC=CC=2)[CH2:8]1)[CH3:5].C(O)C>[C].[Pd].O>[ClH:1].[ClH:1].[CH3:3][N:4]([CH2:6][CH:7]1[O:12][CH2:11][CH2:10][NH:9][CH2:8]1)[CH3:5] |f:0.1.2,4.5,7.8.9|

Inputs

Step One
Name
hydrochloride
Quantity
22.9 g
Type
reactant
Smiles
Cl.Cl.CN(C)CC1CN(CCO1)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
palladium-carbon
Quantity
2.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After absorbing a theoretical volume of the hydrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained residue is treated with ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN(C)CC1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.